REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]([CH2:13][C:14]([OH:16])=O)[CH2:9][C:10]([OH:12])=[O:11])[CH:5]=[CH:6][CH:7]=1>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([C:14](=[O:16])[CH2:13][CH:8]2[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1
|
Name
|
Polyphosphoric acid
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The now red solution was cooled to approximately 60° C.
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from dichloromethane and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(CC(C2=C1)CC(=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |